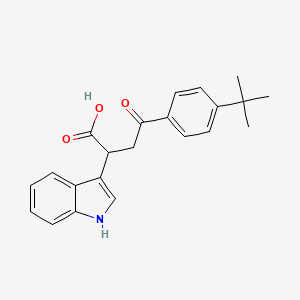

4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-22(2,3)15-10-8-14(9-11-15)20(24)12-17(21(25)26)18-13-23-19-7-5-4-6-16(18)19/h4-11,13,17,23H,12H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFFWUXQRIRPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of tert-butylbenzene with an appropriate acyl chloride, followed by the introduction of the indole group through a condensation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows chemists to modify it further to create derivatives with tailored properties.

- Reagent in Organic Reactions : It can be utilized as a reagent in various organic reactions due to its reactivity profile. For example, it can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups onto the aromatic rings .

Biology

- Protein-Ligand Interactions : The structural features of this compound make it a candidate for studying protein-ligand interactions. The indole moiety can engage in π-π stacking interactions, while the tert-butylphenyl group enhances hydrophobic interactions with biological targets .

- Enzyme Inhibition Studies : Research indicates that this compound may exhibit enzyme inhibition properties, making it a potential candidate for drug development. It can be evaluated for its effects on various biological pathways through in vitro studies .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could possess anticancer properties. Similar compounds have shown significant inhibition against various cancer cell lines, indicating potential therapeutic applications .

Industrial Applications

- Specialty Chemicals Production : In industry, 4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid can be used in the production of specialty chemicals that exhibit unique physical and chemical properties due to their structural characteristics.

- Material Science : The compound's properties may also lend themselves to applications in material science, where it could be used to develop new materials with specific functionalities .

Case Studies

- Anticancer Research : A study conducted on similar indole derivatives demonstrated significant anticancer activity against leukemia cell lines, with one compound exhibiting an inhibition value of 84.19% . This suggests that this compound may also have promising anticancer effects worth exploring.

- Enzyme Interaction Studies : Research on enzyme inhibitors has highlighted the importance of compounds like this one in developing new therapeutic agents targeting specific enzymes involved in disease processes .

Mechanism of Action

The mechanism by which 4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, while the tert-butylphenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Fluorine (MA-5): Electron-withdrawing fluorine atoms may stabilize the molecule against oxidation, contributing to its efficacy in mitochondrial ATP enhancement .

Anti-Auxin Derivatives

- Auxinole (2,4-Dimethylphenyl): Acts as a competitive inhibitor of auxin signaling by blocking the auxin receptor TIR1. The 2,4-dimethylphenyl group creates steric hindrance, preventing IAA binding .

- BP-IAA (Biphenyl-4-yl): The biphenyl extension enhances binding affinity to auxin receptors, demonstrating stronger anti-auxin activity than auxinole in Arabidopsis thaliana .

Mitochondrial Modulators

- MA-5 (2,4-Difluorophenyl) : Enhances ATP production in fibroblasts from mitochondrial disease patients. Fluorine atoms likely improve metabolic stability, allowing sustained activity in cellular assays .

Uncharacterized Derivatives

- 4-(4-Bromophenyl)-...: While its molecular properties are well-documented (C₁₈H₁₄BrNO₃, 372.21 g/mol), biological data is absent in the reviewed evidence .

Biological Activity

4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid, a compound characterized by its unique structural features, has garnered attention in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

Structural Overview

The compound features a complex structure that includes:

- A tert-butylphenyl group, which may contribute to its lipophilicity and ability to interact with biological membranes.

- An indole moiety , known for its role in various biological activities, including modulation of neurotransmitter systems.

- A ketone functional group , which is often implicated in biological reactivity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.

- Modulation of Cell Signaling Pathways : The indole structure is known to interact with various receptors and signaling pathways, including those related to cancer proliferation and apoptosis.

Biological Activity Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antitumor effects | ERK pathway inhibition | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Metabolic modulation | Enzyme inhibition (e.g., squalene synthase) |

Antitumor Activity

A notable study examined the effects of this compound on malignant pleural mesothelioma (MPM). The compound demonstrated significant antiproliferative activity through the inhibition of the ERK signaling pathway. In vitro assays showed that treatment with this compound led to decreased cell viability and induced apoptosis in MPM cells. The study highlighted the potential for this compound as a therapeutic agent in targeting aggressive tumors .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. It was found to significantly reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases where cytokine storms are prevalent .

Research Findings

Research indicates that this compound possesses multiple biological activities:

- Cytotoxicity : Exhibits selective cytotoxicity against various cancer cell lines.

- Anti-inflammatory Properties : Reduces inflammation markers in vitro, indicating potential use in chronic inflammatory conditions.

- Metabolic Effects : Alters lipid metabolism by inhibiting key enzymes involved in cholesterol synthesis.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(4-tert-butylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using maleic anhydride derivatives to introduce the ketone group, followed by Michael-type addition of indole-containing nucleophiles to the α,β-unsaturated ketone intermediate . For example, thioglycolic acid has been used in analogous syntheses to add sulfanyl groups to similar oxobutanoic acid scaffolds . Structural confirmation requires NMR (1H/13C), HPLC purity analysis (>95%), and mass spectrometry to verify molecular weight .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the tert-butylphenyl group (δ ~1.3 ppm for -C(CH3)3) and indole protons (δ ~7.0–7.5 ppm for aromatic protons) .

- FT-IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) functionalities .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives, if applicable .

Q. How can researchers screen the preliminary biological activity of this compound?

- Methodological Answer :

- In vitro assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT assays, with IC50 calculations .

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

- Control experiments : Include structurally related analogs (e.g., fluorophenyl or benzodioxolyl derivatives) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate R/S enantiomers, which commonly form in Michael addition reactions .

- Enzymatic resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer of a precursor ester derivative .

- Continuous flow synthesis : Improve reaction control and reduce racemization using microreactors with precise temperature/pH regulation .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Reproducibility checks : Validate assay conditions (e.g., pH, serum concentration) across independent labs .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidized indole derivatives) that may skew bioactivity results .

- Meta-analysis : Compare datasets across analogs (e.g., 4-(benzodioxolyl) or 4-(fluorophenyl) derivatives) to identify conserved pharmacological trends .

Q. How can computational methods aid in designing derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular docking : Model interactions with target proteins (e.g., COX-2 or HDACs) using software like AutoDock Vina to prioritize substituents .

- QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft parameters) properties of substituents with activity data .

- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic liabilities (e.g., poor solubility due to the tert-butyl group) .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratio, catalyst loading) using fractional factorial designs .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time reaction monitoring .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. The tert-butyl group increases hydrophobicity (δD ~17 MPa¹/²), while the carboxylic acid enhances polar interactions (δP ~10 MPa¹/²) .

- Co-solvent systems : Test binary mixtures (e.g., ethanol/water) to improve dissolution for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.